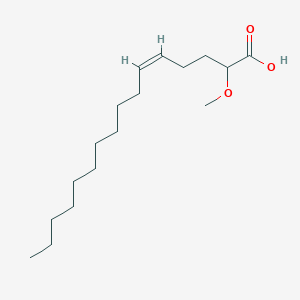

2-Methoxy-5Z-hexadecenoic acid

CAS No.:

Cat. No.: VC1778060

Molecular Formula: C17H32O3

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H32O3 |

|---|---|

| Molecular Weight | 284.4 g/mol |

| IUPAC Name | (Z)-2-methoxyhexadec-5-enoic acid |

| Standard InChI | InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h12-13,16H,3-11,14-15H2,1-2H3,(H,18,19)/b13-12- |

| Standard InChI Key | IZQFBIOUXQEERU-SEYXRHQNSA-N |

| Isomeric SMILES | CCCCCCCCCC/C=C\CCC(C(=O)O)OC |

| SMILES | CCCCCCCCCCC=CCCC(C(=O)O)OC |

| Canonical SMILES | CCCCCCCCCCC=CCCC(C(=O)O)OC |

Introduction

Chemical Structure and Properties

2-Methoxy-5Z-hexadecenoic acid belongs to the class of long-chain fatty acids, specifically characterized by a methoxy group at the C-2 position and a Z-configuration double bond at the C-5 position . The compound features a 16-carbon chain with one unsaturated bond, making it a monounsaturated fatty acid derivative.

Basic Chemical Information

The compound is formally known as 2-Methoxy-5Z-hexadecenoic acid, though it has several synonyms in scientific literature. Its molecular formula is C17H32O3 with a calculated molecular weight of 284.4 g/mol . The structural characteristics include a carboxylic acid group, a methoxy substituent at carbon-2, and a cis (Z) double bond between carbons 5 and 6.

Nomenclature and Identifiers

Table 1: Nomenclature and Identifiers of 2-Methoxy-5Z-hexadecenoic acid

The compound's chemical structure includes a long hydrocarbon chain with specific functional groups that contribute to its chemical behavior and biological interactions. The methoxy group at position 2 is particularly notable as it distinguishes this compound from more common fatty acids.

Biological Occurrence and Distribution

2-Methoxy-5Z-hexadecenoic acid has been identified in various biological systems, with specific organisms showing notable concentrations of this compound.

Presence in Trypanosoma brucei

One of the most significant biological sources of 2-Methoxy-5Z-hexadecenoic acid is the parasite Trypanosoma brucei . This protozoan parasite, known for causing African trypanosomiasis (sleeping sickness), produces specialized fatty acids including 2-Methoxy-5Z-hexadecenoic acid. The compound has been reported with available data specifically linked to this organism, suggesting potential importance in its metabolism or pathogenicity.

Other Biological Sources

While Trypanosoma brucei remains the most documented source, research has indicated the presence of this compound in other biological systems. Studies involving iron-oxidizing bacteria have mentioned 2-Methoxy-5Z-hexadecenoic acid in their metabolite profiles . This suggests that the compound may play a role in bacterial metabolism, potentially associated with specialized functions such as iron oxidation processes.

Synthesis Methods

The chemical synthesis of 2-Methoxy-5Z-hexadecenoic acid has been documented in scientific literature, providing important insights into its preparation for research purposes.

Total Synthesis Approach

A significant contribution to our understanding of 2-Methoxy-5Z-hexadecenoic acid came from its total synthesis, as documented in the Journal of Natural Products . This synthesis utilized Mukaiyama's trimethylsilyl cyanide addition to 4-pentadecenal as a key step in the synthetic pathway . This approach represents a facile method for producing the compound in laboratory settings, enabling further research into its properties and activities.

Synthetic Analogues

Alongside 2-Methoxy-5Z-hexadecenoic acid, researchers have synthesized the closely related compound (Z)-2-Methoxy-6-hexadecenoic acid using similar synthetic strategies but with 5-pentadecenal as the starting material . These parallel synthesis efforts highlight the structural versatility of these methoxylated fatty acids and allow for comparative studies of their properties.

Biological Activities and Functions

Research into the biological activities of 2-Methoxy-5Z-hexadecenoic acid has revealed several potential functions and applications in various contexts.

Antimicrobial Properties

One of the most significant documented biological activities of 2-Methoxy-5Z-hexadecenoic acid is its antimicrobial potential. Studies have investigated the antimicrobial activity of both this compound and its structural analogue (Z)-2-Methoxy-6-hexadecenoic acid . These findings suggest that the compound may function as a natural antimicrobial agent in its native biological contexts, potentially contributing to host defense mechanisms or competitive advantages for organisms that produce it.

Metabolic Roles

Recent metabolomics research has identified 2-Methoxy-5Z-hexadecenoic acid as a metabolite of interest in studies examining metabolic regulation. A preprint from January 2025 mentions this compound in the context of starvation-responsive molecules in mice . This research examined global loss of responsiveness in key regulator metabolites, suggesting that 2-Methoxy-5Z-hexadecenoic acid may play a role in metabolic adaptation during nutritional stress.

Table 2: Biological Activities of 2-Methoxy-5Z-hexadecenoic acid

Analytical Detection Methods

Several analytical techniques have been employed to detect and characterize 2-Methoxy-5Z-hexadecenoic acid in various research contexts.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to identify and characterize 2-Methoxy-5Z-hexadecenoic acid in biological samples. Research on iron-oxidizing bacteria mentioned 1H NMR spectra for analyzing extracts that contained this compound among other metabolites . The characteristic signals from the methoxy group and the unsaturated bond provide distinctive markers for identification.

Chromatographic Techniques

Chromatographic methods, particularly those coupled with mass spectrometry, have been valuable for detecting 2-Methoxy-5Z-hexadecenoic acid in complex biological matrices. These techniques allow for separation, identification, and quantification of the compound even at low concentrations. The metabolomics studies mentioned in recent preprints likely employed such advanced analytical methods for metabolite profiling .

Classification in Lipid Databases

2-Methoxy-5Z-hexadecenoic acid has been cataloged in several specialized databases focused on lipid compounds, reflecting its recognition as an important lipid species.

LIPID MAPS Classification

The compound has been classified in the LIPID MAPS Structure Database (LMSD) with the identifier LMFA01080002 . This database provides standardized classification and nomenclature for lipids, placing 2-Methoxy-5Z-hexadecenoic acid within a systematic framework of related compounds. The inclusion in this database facilitates consistent identification and reference in research contexts.

ChEBI Ontology

In the Chemical Entities of Biological Interest (ChEBI) database, 2-Methoxy-5Z-hexadecenoic acid is classified as a long-chain fatty acid (CHEBI:34293) . This classification situates the compound within a hierarchical ontology of biochemical entities, providing context for its relationship to other fatty acids and lipid molecules.

Recent Research Developments

Recent scientific investigations have expanded our understanding of 2-Methoxy-5Z-hexadecenoic acid's biological significance and potential applications.

Metabolic Regulation Studies

A bioRxiv preprint from January 2025 included 2-Methoxy-5Z-hexadecenoic acid in studies examining global loss of responsiveness in key regulator metabolites . This research compared metabolic responses between wild-type and ob/ob mice during starvation, identifying differential regulation of various metabolic pathways including fatty acid metabolism. The inclusion of 2-Methoxy-5Z-hexadecenoic acid in this study suggests potential involvement in adaptive metabolic responses.

Analytical Method Development

Ongoing research efforts have focused on developing improved analytical methods for detecting and quantifying specialized fatty acids like 2-Methoxy-5Z-hexadecenoic acid in complex biological samples. These methodological advances facilitate more detailed investigations of the compound's distribution and function in various biological contexts.

Table 3: Recent Research Contexts Involving 2-Methoxy-5Z-hexadecenoic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume